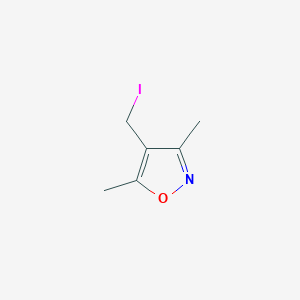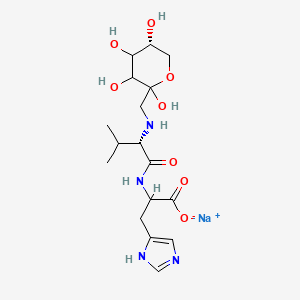
Fructose Val-His Sodium Salt (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose Val-His Sodium Salt (Mixture of Diastereomers) is a biochemical compound used primarily in proteomics research. It is also known by its alternate names, such as N-(1-Deoxy-D-fructos-1-yl)-L-valyl-L-histidine Sodium Salt and N-(1-Deoxyfructosyl)-Val-His Sodium Salt . This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. The molecular formula of Fructose Val-His Sodium Salt is C17H28N4O8•Na, and it has a molecular weight of 438.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His Sodium Salt involves the reaction of fructose with valine and histidine in the presence of sodium ions. The reaction typically occurs under controlled conditions to ensure the formation of the desired diastereomers. The process involves the following steps:
Condensation Reaction: Fructose reacts with valine and histidine to form the initial compound.
Diastereomer Separation: The mixture of diastereomers is then separated using chromatographic techniques.
Purification: The separated diastereomers are purified to obtain the final product.
Industrial Production Methods
Industrial production of Fructose Val-His Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fructose Val-His Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Fructose Val-His Sodium Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: Used as a substrate in the kinetic reaction of fructosylpeptide oxidases with glycated protein molecules.
Biochemical Studies: Employed in studies involving the interaction of proteins and peptides.
Medical Research: Investigated for its potential therapeutic applications in treating diseases related to protein glycation.
Industrial Applications: Utilized in the production of biochemical reagents and standards.
Mecanismo De Acción
The mechanism of action of Fructose Val-His Sodium Salt involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for fructosylpeptide oxidases, which catalyze the oxidation of glycated proteins. This reaction is crucial in studying the effects of protein glycation and its role in various diseases . The molecular targets include enzymes and proteins involved in glycation pathways .
Comparación Con Compuestos Similares
Fructose Val-His Sodium Salt can be compared with other similar compounds, such as:
Fructose Val-His: The non-sodium salt form of the compound.
Fructose Val-His Potassium Salt: A similar compound with potassium ions instead of sodium.
Fructose Val-His Calcium Salt: Another variant with calcium ions.
The uniqueness of Fructose Val-His Sodium Salt lies in its specific interaction with fructosylpeptide oxidases and its role in proteomics research. The presence of sodium ions may also influence its solubility and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H27N4NaO8 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
sodium;3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C17H28N4O8.Na/c1-8(2)12(19-6-17(28)14(24)13(23)11(22)5-29-17)15(25)21-10(16(26)27)3-9-4-18-7-20-9;/h4,7-8,10-14,19,22-24,28H,3,5-6H2,1-2H3,(H,18,20)(H,21,25)(H,26,27);/q;+1/p-1/t10?,11-,12+,13?,14?,17?;/m1./s1 |
Clave InChI |
HXYCDVQKXYQLJF-GHCSAHNFSA-M |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(CC1=CN=CN1)C(=O)[O-])NCC2(C(C([C@@H](CO2)O)O)O)O.[Na+] |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)[O-])NCC2(C(C(C(CO2)O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
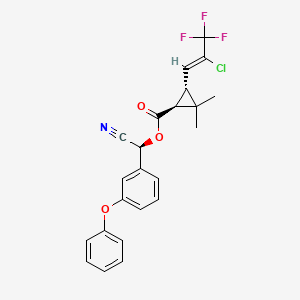
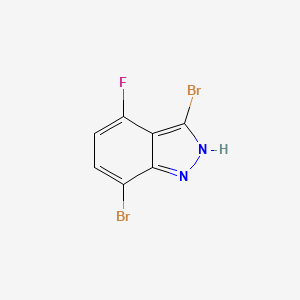
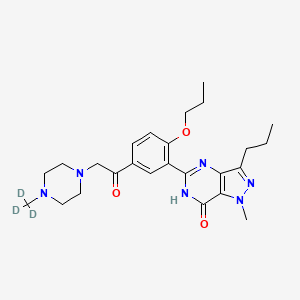
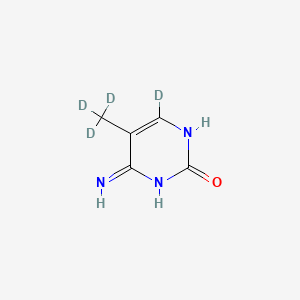
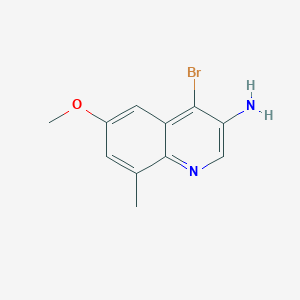
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
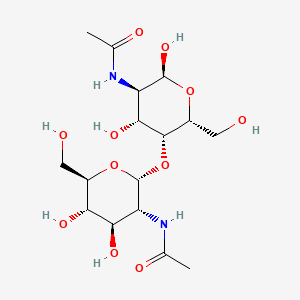
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
![[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate](/img/structure/B13841403.png)
